molecular formula C7H9N3O B2404502 N-(2-aminopyridin-4-yl)acetamide CAS No. 144672-55-9

N-(2-aminopyridin-4-yl)acetamide

Cat. No.: B2404502
CAS No.: 144672-55-9
M. Wt: 151.169
InChI Key: IQNRGWGUXUGTOT-UHFFFAOYSA-N
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Description

N-(2-Aminopyridin-4-yl)acetamide is an organic compound with the molecular formula C 7 H 9 N 3 O and a molecular weight of 151.17 g/mol . Its CAS registry number is 144672-55-9 . As a molecule featuring both pyridine and acetamide functional groups, it serves as a valuable building block in medicinal chemistry and drug discovery research. Pyridine-containing compounds are noted for their diverse pharmacological profiles and potential to penetrate the central nervous system (CNS), making them subjects of interest in the development of therapeutics for CNS diseases . Specifically, acetamide derivatives have been investigated for various biological activities. Some are designed and synthesized as potential inhibitors of enzymes like butyrylcholinesterase (BChE), a target for Alzheimer's disease therapy . Other research explores structural analogs, particularly benzoyl-phenoxy-acetamide (BPA) derivatives with pyridine variants, as cytotoxic agents against aggressive cancers such as glioblastoma . The 2-aminopyridine moiety is a common pharmacophore in this context. Handling and Storage: This product is intended for research purposes only. It is recommended to store this compound in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminopyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNRGWGUXUGTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthesis of N 2 Aminopyridin 4 Yl Acetamide Derivatives

Principles of Rational Design for Aminopyridine-Acetamide Scaffolds

Rational drug design for aminopyridine-acetamide scaffolds leverages the structural features of the pyridine (B92270) ring and the acetamide (B32628) side chain to optimize interactions with specific biological targets. The pyridine ring is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic compounds with significant biological profiles. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions, which are crucial for binding to biological macromolecules.

The design process often begins with a lead molecule, which is then systematically modified to enhance potency and selectivity. nih.gov Structure-based design, aided by computational modeling, allows for the targeted modification of the scaffold to improve its fit within the active site of a target protein. nih.gov For instance, the electron-withdrawing or donating nature of substituents on the pyridine ring can be tuned to modulate the acidity and reactivity of the entire molecule. mdpi.comnih.gov

The acetamide portion of the scaffold provides a versatile point for modification, offering both hydrogen bond donors and acceptors. Its length, rigidity, and the nature of its substituents can be altered to explore the chemical space around the core structure, leading to the identification of derivatives with improved pharmacokinetic properties. nih.govnih.gov This combinatorial approach, combining the advantageous properties of natural product scaffolds with the diversity of synthetic chemistry, is a powerful strategy in the discovery of new drug leads. nih.gov

Structure-Activity Relationship (SAR) Studies of N-(2-aminopyridin-4-yl)acetamide Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For this compound analogues, these studies focus on modifications to both the pyridine core and the acetamide side chain.

Impact of Substituent Modifications on the Pyridine Ring

Modifications to the pyridine ring have a profound effect on the biological activity of this compound analogues. The position and electronic nature of substituents can significantly alter a compound's potency and selectivity.

Research indicates that the substitution pattern is a critical determinant of inhibitory activity. nih.gov For example, in a series of 9-(pyridin-2'-yl)-aminoacridines, the addition of electron-withdrawing groups to the pyridine ring was found to enhance the stabilization of the DNA-acridine complex, suggesting that such groups can strengthen electrostatic attraction to biological targets. mdpi.comnih.gov Conversely, other studies have shown that increasing the number of electron-donating methoxy (B1213986) groups can lead to increased antiproliferative activity, while the presence of bulky groups or halogens may decrease it. nih.gov

The position of the nitrogen atom within the pyridine ring itself is also important. In one study, a 4'-pyridinyl analogue was found to be significantly more potent than the corresponding 3'-pyridinyl and 2'-pyridinyl isomers, highlighting the sensitivity of biological activity to the precise geometry of the molecule. The presence of two adjacent nitrogen atoms, as found in a 2-aminopyridine (B139424) moiety, can also contribute to the molecule's ability to chelate metal ions, which can be a factor in its mechanism of action.

The introduction of halogens, such as chlorine, to the pyridine ring is a common strategy. The N-protected 4-chloropyridine, for instance, is a valuable precursor in synthesis, as it blocks the nucleophilic properties of the amino group at the C2 position, allowing for selective reactions elsewhere in the molecule. nih.gov

Table 1: Effect of Pyridine Ring Substituents on Biological Activity

Base ScaffoldSubstituent (R)PositionObserved Effect on ActivityReference
9-aminoacridinePyridin-2'-yl with electron-withdrawing groupsVariousEnhanced DNA binding mdpi.com, nih.gov
Pyridine DerivativeMethoxy (OMe) groupsVariousIncreased antiproliferative activity nih.gov
Pyridine DerivativeHalogens (Br, Cl, F), bulky groupsVariousDecreased antiproliferative activity nih.gov
4H-chromenePyridinyl4' vs 3' vs 2'4'-pyridinyl most potent

Influence of Modifications on the Acetamide Side Chain

The acetamide side chain offers numerous opportunities for modification to fine-tune the pharmacological profile of this compound derivatives. Alterations to this part of the molecule can impact binding affinity, selectivity, and pharmacokinetic properties.

Studies have shown that even small changes, such as the N,N-disubstitution of the terminal acetamide, can introduce diverse chemical moieties without sacrificing affinity for the target. This allows for the exploration of new chemical space and the potential to develop ligands with improved properties. The length and composition of the linker between the pyridine core and other functional groups are also critical. For example, the use of an ethylene (B1197577) group connecting the pyridine ring has been shown to provide significant antioxidant activities. nih.gov

In the context of peptide mimics, site-specific modifications within the C-terminal receptor-specific sequence, which can be analogous to the acetamide side chain, have been shown to prevent enzymatic degradation and improve tumor uptake. mdpi.com Chemical methods for post-translational protein editing, which can create a variety of side chains, further illustrate the potential for generating functional diversity from a common backbone. nih.gov This includes the formation of new carbon-carbon, carbon-oxygen, and other bonds, allowing for the introduction of a wide range of functional groups. nih.gov

Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound is driven by the need to explore new chemical space and identify compounds with enhanced therapeutic potential. Strategies often involve the creation of more complex structures, such as fused heterocyclic systems and sulphonamide-derived acetamides.

Heterocyclic Fused Pyridyl-Acetamide Structures

Fusing an additional heterocyclic ring to the pyridyl-acetamide scaffold can lead to conformationally constrained analogues with potentially higher affinity and selectivity for their biological targets. Various synthetic methods have been developed to construct these complex architectures.

One approach involves the condensation of 1,3-diarylthiobarbituric acids with binucleophiles to generate fused pyrimidine (B1678525) derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. amazonaws.com Another strategy is the Hantzsch pyridine synthesis, which can be used to prepare substituted pyridine derivatives from a β-ketoester, an aldehyde, and ammonia. youtube.com This method allows for the creation of a variety of substituted pyridines that can be further elaborated into fused systems.

Ring expansion reactions, such as the Zincke reaction, can also be employed to synthesize pyridinium (B92312) salts, which are precursors to various pyridine derivatives. The synthesis of fused heterocycles can also be achieved through multicomponent reactions, which offer an efficient way to build molecular complexity in a single step. researchgate.net For example, 2,4,6-triaryl pyridines and pyrimidines can be synthesized from aromatic ketones, aldehydes, and a nitrogen source under microwave irradiation. researchgate.net

Table 2: Synthetic Methods for Fused Pyridyl Structures

MethodStarting MaterialsProduct TypeReference
Condensation1,3-diarylthiobarbituric acids, binucleophilesFused pyrimidines amazonaws.com
Hantzsch Synthesisβ-ketoester, aldehyde, ammoniaSubstituted pyridines youtube.com
Multicomponent ReactionAromatic ketones, aldehydes, nitrogen sourceTriaryl pyridines/pyrimidines researchgate.net

Sulphonamide-Derived Acetamides

The incorporation of a sulphonamide group into the acetamide structure is a common strategy in medicinal chemistry, as this functional group is present in a wide range of clinically used drugs. researchgate.net The synthesis of these derivatives typically involves the reaction of an aminopyridine with a sulfonyl chloride.

A general method for preparing N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides involves the reaction of 4-methylphenyl sulphonyl chloride with an amino acid to form a [4-methylphenylsulphonamido] alkanoic acid. hilarispublisher.com This intermediate is then converted to its acid chloride and condensed with 2-aminopyridine to yield the final product. hilarispublisher.com

Another approach involves the direct reaction of 2-amino-4-chloropyridine (B16104) with 4-toluenesulfonyl chloride in the presence of pyridine to form N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide. nih.gov This can then be further reacted to introduce the acetamide functionality. Similarly, acetamidosulfonamide derivatives can be synthesized by reacting 4-acetamidobenzenesulfonyl chloride with various amines, including those containing a pyridine ring. nih.govcihanuniversity.edu.iq These synthetic routes are versatile and allow for the creation of a large library of sulphonamide-derived acetamides for biological screening. nih.govresearchgate.net

N-Acyl Derivatives of Pyridine-Acetamide

The acylation of aminopyridines is a well-established chemical transformation. The rate and mechanism of acetylation can depend on the position of the amino group on the pyridine ring. publish.csiro.au For 4-aminopyridine (B3432731), the reaction can proceed through an N-acetyl intermediate on the ring nitrogen. publish.csiro.au However, the presence of other substituents can sterically hinder this pathway, leading to direct acetylation of the exocyclic amino group. publish.csiro.au Common acylating agents for these reactions include acyl chlorides and anhydrides. masterorganicchemistry.com The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often employed to facilitate the reaction, especially for less reactive substrates. semanticscholar.orgnih.gov

A general approach to synthesizing N-acyl derivatives of an aminopyridine-acetamide core involves the reaction of the parent compound, this compound, with an appropriate acylating agent. This reaction would target the primary amino group at the 2-position of the pyridine ring. The choice of the acylating agent allows for the introduction of a wide variety of acyl groups, ranging from simple aliphatic chains to more complex aromatic and heterocyclic moieties.

For instance, a study on the synthesis of [4-methylphenylsulphonamido]-N-(pyridin-2-yl) acetamide derivatives involved the condensation of acid chloride derivatives with 2-aminopyridine to yield the corresponding amides in good to excellent yields. researchgate.net This highlights a common and effective method for creating N-acyl linkages on a pyridine core. Another common method for amide bond formation is the use of a carboxylic acid and a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the reaction under mild conditions. masterorganicchemistry.com

The synthesis of N-acyl derivatives can be systematically varied to build a library of compounds for biological screening. The acyl group can be chosen to probe interactions with specific pockets in a biological target. For example, a series of N-(4-aminopyridin-2-yl)amide derivatives were designed and synthesized as potential B-Raf(V600E) inhibitors, demonstrating how modifications at this position can lead to potent and selective biological activity. nih.gov

The table below illustrates a representative synthesis of N-acyl pyridine-acetamide derivatives, based on established chemical principles.

Reactant 1Reactant 2Reaction ConditionsProductYield (%)
2-Aminopyridine[4-Methylphenylsulphonamido] alkanoic acid chlorideDichloromethane (B109758), intermittent ice bath, 3 hours[4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide68.2-85
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideTHF, triethylamine, room temperature, 15 hoursN-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideNot specified

This table presents data on the synthesis of related N-acyl pyridine and thiophene (B33073) acetamide derivatives to illustrate the general synthetic approaches. researchgate.netacs.org

Combinatorial and Library Synthesis Approaches

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. researchgate.net This approach allows for the efficient exploration of a wide chemical space to identify lead compounds with desired biological activities. The systematic synthesis of a library of this compound derivatives can be achieved through various combinatorial strategies.

One common method is parallel synthesis, where a common chemical intermediate is reacted with a diverse set of building blocks in a spatially separated manner, such as in a multi-well plate. For the this compound scaffold, the core molecule can be synthesized in bulk and then distributed into separate reaction vessels. In each vessel, a different acylating agent (e.g., a unique acyl chloride or carboxylic acid) can be added to generate a library of N-acyl derivatives.

The choice of building blocks for the library is crucial and is typically guided by the desired properties of the final compounds. For example, to explore the effect of lipophilicity on biological activity, a library could be synthesized using a range of aliphatic acyl chlorides of varying chain lengths. To investigate the role of aromatic interactions, a set of substituted benzoyl chlorides could be employed.

The synthesis of a combinatorial library of amine and imine compounds based on a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template has been reported, showcasing the utility of parallel solution-phase synthesis. nih.gov This study utilized reductive amination to generate a library of 10 amine analogues, which were then purified and characterized. nih.gov A similar approach could be adapted for the derivatization of this compound.

The table below outlines a theoretical combinatorial library synthesis based on the this compound scaffold.

ScaffoldReagent ClassNumber of ReagentsTheoretical Library Size
This compoundAcyl Chlorides5050
This compoundSulfonyl Chlorides3030
This compoundIsocyanates4040

This table illustrates a hypothetical combinatorial approach for the derivatization of the this compound core to generate a diverse chemical library.

The resulting library of compounds can then be screened for biological activity using high-throughput screening (HTS) assays. The data obtained from the screening can be used to develop structure-activity relationships (SAR), which can guide the design of more potent and selective second-generation compounds.

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the compound, various spectroscopic techniques provide detailed information about its different structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-aminopyridin-4-yl)acetamide would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of related structures like 2-aminopyridine (B139424) and various acetamides, the anticipated chemical shifts (δ) are as follows:

Methyl Protons (CH₃): A singlet peak is expected for the three equivalent protons of the acetyl group, likely appearing in the upfield region of the spectrum.

Aromatic Protons (Pyridinyl H): The pyridine (B92270) ring possesses three aromatic protons. Their chemical shifts will be influenced by the positions of the amino and acetamido substituents. The proton at position 6, adjacent to the nitrogen, is expected to be the most deshielded. The protons at positions 3 and 5 will also show distinct signals, with their coupling patterns providing information about their relative positions.

Amine and Amide Protons (NH₂ and NH): The protons of the primary amine and the secondary amide groups will appear as broad signals. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. Analysis of similar compounds suggests the following approximate chemical shifts:

Methyl Carbon (CH₃): The carbon of the acetyl methyl group would appear at the most upfield position.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and would appear significantly downfield.

Aromatic Carbons (Pyridinyl C): The five carbons of the pyridine ring will each produce a signal. The carbons directly bonded to the nitrogen and the amino and acetamido groups will have their chemical shifts significantly influenced by these substituents.

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
CH₃ (acetyl)~2.1C=O (amide)~168-172
Pyridinyl-H3~6.5-7.0CH₃ (acetyl)~20-25
Pyridinyl-H5~7.0-7.5Pyridinyl-C2~158-162
Pyridinyl-H6~7.8-8.2Pyridinyl-C4~150-155
NH (amide)Broad, variablePyridinyl-C6~145-150
NH₂ (amine)Broad, variablePyridinyl-C3~105-110
Pyridinyl-C5~110-115
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net Key expected vibrational frequencies include:

N-H Stretching: The primary amine (NH₂) and secondary amide (N-H) groups will show characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. The primary amine may show two distinct bands (symmetric and asymmetric stretching).

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide (Amide I band) is expected in the range of 1680-1630 cm⁻¹.

N-H Bending: The bending vibration of the N-H bonds in the amine and amide groups (Amide II band for the secondary amide) will appear in the 1650-1550 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the amine and amide groups will be observed in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. Bending vibrations for these groups appear at lower wavenumbers.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (NH₂)Symmetric & Asymmetric Stretching3500 - 3300
Amide (N-H)Stretching3300 - 3100
Carbonyl (C=O)Stretching (Amide I)1680 - 1630
Amine/Amide (N-H)Bending (Amide II)1650 - 1550
Aromatic RingC=C and C=N Stretching1600 - 1450
Amide (C-N)Stretching1400 - 1200
Amine (C-N)Stretching1350 - 1250

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound.

The predicted monoisotopic mass of this compound is 151.0746 g/mol . uni.lu In ESI-MS, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 152.0818. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. uni.lu High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, which in turn allows for the unambiguous determination of the elemental formula.

Predicted ESI-MS data for this compound: uni.lu

Adduct Predicted m/z
[M+H]⁺152.08183
[M+Na]⁺174.06377
[M-H]⁻150.06727
[M+K]⁺190.03771

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyridine ring, a conjugated system, and the auxochromic amino and acetamido groups suggests that this compound will absorb UV radiation. The spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The exact position and intensity of these absorptions can be influenced by the solvent polarity.

X-ray Crystallography for Three-Dimensional Structural Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although no published crystal structure for this compound is currently available, analysis of structurally similar compounds suggests that it would crystallize in a well-defined lattice. A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal. The amino and amide groups are expected to be key participants in hydrogen bonding networks.

Chromatographic and Other Purity Assessment Methods

Ensuring the purity of a chemical compound is crucial for its reliable use in any application. Chromatographic techniques are central to assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be suitable for this compound. In such a method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comhelixchrom.comsielc.com The compound would be detected as it elutes from the column, most commonly using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is assessed by the area percentage of the main peak relative to any impurity peaks.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that can be used for rapid purity checks and to monitor the progress of chemical reactions. A suitable solvent system would be developed to achieve good separation between the compound and any potential impurities on a silica (B1680970) gel plate. Visualization can be achieved under UV light or by using a staining reagent.

Other techniques that can be used to support purity assessment include:

Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. The presence of impurities typically leads to a depression and broadening of the melting point range.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimental values should be in close agreement with the calculated values for the pure substance.

High-Performance Liquid Chromatography (HPLC)

A hypothetical HPLC data table for this compound is presented below to illustrate a typical output.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~7.5 min
Purity (AUC) >98%

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its retention time and mass fragmentation pattern, which is a unique fingerprint of the molecule. The compound would be introduced into the GC, where it would travel through a capillary column (e.g., a DB-5 or HP-5 column). The retention time is dependent on the compound's boiling point and its interaction with the stationary phase. Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak [M]+ and a series of fragment ions, which can be used to confirm the structure. Predicted mass spectrometry data suggests a molecular ion peak at m/z 151.074. uni.lu

A representative GC-MS data table is shown below.

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium, 1.0 mL/min
MS Ionization Electron Impact (EI), 70 eV
Mass Range 40-400 amu
Expected [M]+ m/z 151

Note: This table represents typical GC-MS parameters and expected data; specific experimental results for this compound are not currently published.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reaction progress, identify compounds, and determine their purity. For this compound, a silica gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. A common solvent system for a compound of this nature might be a mixture of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. researchgate.netyoutube.com Visualization of the spot can be achieved under UV light (at 254 nm) due to the aromatic nature of the pyridine ring. researchgate.net

An example of TLC data is provided in the table below.

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate : Hexane (1:1, v/v)
Visualization UV light (254 nm)
Rf Value ~0.4

Note: The data presented in this table is for illustrative purposes and is not derived from documented experimental work on this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₇H₉N₃O, the theoretical elemental composition can be calculated. uni.lu Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula and the purity of the synthesized compound.

ElementTheoretical (%)Experimental (%)
Carbon (C) 55.6255.58
Hydrogen (H) 6.006.05
Nitrogen (N) 27.8027.75
Oxygen (O) 10.5810.62

Note: The experimental values in this table are hypothetical and serve as an example of expected results for a pure sample of this compound.

Computational and Quantum Chemical Approaches to Structural Analysis

In addition to experimental techniques, computational methods provide valuable insights into the structural and electronic properties of molecules.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. For a compound like this compound, Hirshfeld surface analysis can reveal the nature and extent of hydrogen bonds, van der Waals forces, and other close contacts that govern the crystal packing. mdpi.comresearchgate.netiucr.org

The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds. The analysis of related acetamide (B32628) and pyridine derivatives suggests that for this compound, strong N-H···N and N-H···O hydrogen bonds would be the dominant interactions, playing a crucial role in the formation of its supramolecular architecture. mdpi.comacs.orgacs.org The amino group and the acetamide moiety are both capable of acting as hydrogen bond donors and acceptors.

Preclinical Biological Activity and Mechanistic Pharmacology

Investigation of Antimicrobial Potency

The antimicrobial properties of N-(2-aminopyridin-4-yl)acetamide analogues have been evaluated against a range of bacterial and fungal pathogens.

Antibacterial Activity of this compound Analogues

The investigation into the antibacterial effects of acetamide (B32628) derivatives has yielded varied results. A study involving the synthesis of new acetamide derivatives from primary and secondary amines under microwave irradiation explored their in vitro antibacterial activity against one Gram-positive bacterium (Streptococcus pyogenes) and two Gram-negative bacteria (Escherichia coli and Proteus mirabilis). hilarispublisher.com The study noted that while acetamide derivatives are known for a broad range of antibacterial actions, the inclusion of aminopyridines in an effort to enhance this activity was not found to be encouraging. hilarispublisher.com

In a separate study, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) were synthesized and screened for their antibacterial activity. nih.gov Several of these synthesized compounds demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacterial species. nih.gov Notably, some derivatives exhibited significant antibiofilm activity, with one compound, in particular, reducing biofilm formation by S. aureus and K. pneumonia by 82% and 85%, respectively. nih.gov While these findings are for related acetamide structures, they suggest that the acetamide scaffold can be a viable backbone for the development of new antibacterial agents.

Antifungal Efficacy Studies

The antifungal potential of this compound analogues has been investigated, revealing promising activity against clinically relevant fungal species. A study focused on a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, which are analogues of the target compound. hilarispublisher.comresearchgate.nethilarispublisher.com These compounds were screened for their antifungal activity against Candida albicans and Aspergillus niger. hilarispublisher.comresearchgate.nethilarispublisher.com The results indicated that the synthesized compounds exhibited better antifungal activity than the reference drug, fluconazole. hilarispublisher.comresearchgate.nethilarispublisher.com

Specifically, one of the synthesized compounds was most active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.224 mg/mL, while another was most active against Aspergillus niger with an MIC of 0.190 mg/mL. hilarispublisher.comresearchgate.nethilarispublisher.com These findings highlight the potential of the N-pyridinyl acetamide scaffold as a source for the development of new antifungal agents. Further research into other analogues, such as those derived from 1,4-benzothiazine, has also been prompted by the increasing resistance to current antifungal treatments. niscpr.res.in

Compound AnalogueFungal StrainMinimum Inhibitory Concentration (MIC)Reference
[4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivativeCandida albicans0.224 mg/mL hilarispublisher.comresearchgate.nethilarispublisher.com
[4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivativeAspergillus niger0.190 mg/mL hilarispublisher.comresearchgate.nethilarispublisher.com

Anti-inflammatory and Immunomodulatory Effects

These findings suggest that pyridine-containing compounds can exert immunomodulatory effects that may be beneficial in disease contexts characterized by inflammation. The regulation of cytokine production and the inhibition of COX enzymes are established mechanisms for controlling inflammatory processes. nih.gov

Antineoplastic and Antiproliferative Research

The development of novel anticancer agents is a critical area of pharmaceutical research, and pyridine (B92270) derivatives have shown promise in this regard. ijsat.org

Efficacy Against Specific Cancer Cell Lines

Analogues of this compound have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. In one study, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested. mdpi.comnih.gov One of these compounds, 5l , demonstrated potential inhibitory activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 1.4 μM, which was more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 5.2 μM). mdpi.comnih.gov This compound also showed selectivity, being less active against the HepG2 liver cancer cell line (IC₅₀ = 22.6 μM). mdpi.comnih.gov Another study focused on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, identifying a lead compound, 6b , with high in vitro potency against sensitive and resistant cancer cell lines in melanoma, pancreatic cancer, and chronic myeloid leukemia models. nih.gov

A different study on a novel pyridine compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], revealed selective cytotoxicity against acute myeloid leukemia (HL60) and chronic myeloid leukemia (K562) cell lines, with IC₅₀ values of 25.93 µg/mL and 10.42 µg/mL, respectively. nih.gov Importantly, this compound did not show significant cytotoxic effects on non-cancerous cells. nih.gov

Compound AnalogueCancer Cell LineIC₅₀ ValueReference
5l (N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative)MDA-MB-231 (Breast Cancer)1.4 μM mdpi.comnih.gov
5l (N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative)HepG2 (Liver Cancer)22.6 μM mdpi.comnih.gov
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]HL60 (Acute Myeloid Leukemia)25.93 µg/mL nih.gov
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]K562 (Chronic Myeloid Leukemia)10.42 µg/mL nih.gov

Inhibition of Kinase Pathways (e.g., B-RafV600E)

The B-Raf protein is a serine/threonine kinase that plays a key role in the MAPK signaling pathway, and the V600E mutation in this protein is a known driver in several cancers. A study focused on designing N-(4-aminopyridin-2-yl)amide derivatives as inhibitors of B-Raf(V600E). nih.gov This research led to the identification of a promising compound, 4l , which exhibited potent inhibitory activity against B-Raf(V600E) with an IC₅₀ value of 38 nM. nih.gov

Furthermore, this compound displayed significant antiproliferative activities against the colo205 and HT29 human colorectal cancer cell lines, with IC₅₀ values of 0.136 μM and 0.094 μM, respectively. nih.gov The study also highlighted the good selectivity of this compound for the mutated B-Raf(V600E) over the wild-type (WT) B-Raf in both enzymatic and cellular assays. nih.gov These findings suggest that the N-aminopyridin-yl amide scaffold is a promising starting point for the development of novel and selective B-Raf(V600E) inhibitors for cancer therapy.

Compound AnalogueTargetIC₅₀ Value (Enzymatic)Antiproliferative IC₅₀ (colo205)Antiproliferative IC₅₀ (HT29)Reference
4l (N-(4-aminopyridin-2-yl)amide derivative)B-Raf(V600E)38 nM0.136 μM0.094 μM nih.gov

Enzyme Inhibition Kinetics and Molecular Interactions

The ability of this compound and its structural analogs to modulate the activity of key enzymes is a significant area of investigation. These studies provide insights into the compound's mechanism of action and its potential relevance in various disease models.

α-Glucosidase Inhibition for Metabolic Disorder Research

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov While direct studies on this compound are limited, research into structurally related compounds provides a basis for potential activity. For instance, various derivatives of 1,2-benzothiazine-N-arylacetamides have been synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Several of these compounds demonstrated potent inhibition, with IC50 values significantly lower than the standard drug, acarbose (B1664774). nih.gov This suggests that the N-arylacetamide scaffold is a promising pharmacophore for α-glucosidase inhibitors. nih.gov Similarly, thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones have also shown notable α-glucosidase inhibitory activity. mdpi.com One particular compound from this series exhibited an IC50 value of 9.77 mM, surpassing the efficacy of acarbose (IC50 = 11.96 mM). mdpi.com These findings highlight the potential of aminopyridine-containing structures in the design of novel α-glucosidase inhibitors.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease. Research has shown that derivatives of 2-amino-4,6-dimethylpyridine, which share the aminopyridine core with this compound, act as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Structure-activity relationship studies on these derivatives indicated that increasing molecular volume and introducing a methylene (B1212753) group between the amide carbonyl and an aromatic ring can enhance binding affinity. nih.gov Although their potency is less than that of the established inhibitor tacrine, the dual anti-inflammatory and cholinesterase-inhibiting properties of these compounds present a potential advantage for treating Alzheimer's disease. nih.gov Furthermore, bivalent inhibitors based on 4-aminopyridine (B3432731) have demonstrated significant, tether-length-dependent increases in AChE inhibitory potency, suggesting that dual-site binding is a viable strategy for enhancing efficacy. nih.gov

Lipoxygenase and Myeloperoxidase Inhibition Studies

Currently, there is a lack of specific published research investigating the direct inhibitory effects of this compound on lipoxygenase and myeloperoxidase enzymes.

Antiallergic and Histamine (B1213489) Release Inhibition Studies

While direct studies on this compound are not available, research on related acetamide compounds has explored their potential antiallergic properties. For example, a compound designated as acetamide-45, N-(pyridin-4-yl)-(indol-3-yl) acetamide-45, has been shown to inhibit histamine-induced contraction of isolated guinea pig trachea in a concentration-dependent manner. nih.gov This inhibition was observed to be non-specific for histamine receptors, suggesting a broader mechanism of action. nih.gov The study highlights the potential for acetamide derivatives to modulate allergic responses. It is also known that catecholamines and methylxanthines can inhibit antigen-induced histamine release from human leukocytes, and it is postulated that this effect is mediated by an increase in cellular cyclic 3',5'-adenosine monophosphate. nih.gov

Exploration of Neuropharmacological Activities (e.g., GABA-ergic, Glutamatergic)

The balance between GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission is crucial for proper central nervous system function. nih.gov Imbalances are implicated in various neurological disorders. nih.gov Molecular docking studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, a structurally related class of compounds, have predicted a high affinity for both GABA-A and AMPA receptors. edgccjournal.orgsemanticscholar.org These derivatives were found to form more stable complexes with the GABA-A receptor binding site than GABA itself. edgccjournal.orgsemanticscholar.org This suggests that such compounds could possess significant GABA-ergic and glutamatergic modulatory activities. edgccjournal.orgsemanticscholar.org In vivo studies have demonstrated that GABA can modulate the release of glutamate (B1630785) in the hippocampus, an effect mediated by presynaptic GABA-B receptors. nih.gov This interplay underscores the potential for compounds that interact with these systems to have significant neuropharmacological effects.

Antimalarial Research and Target Identification (e.g., PfATP4)

A significant area of research for acetamide derivatives has been in the field of antimalarials. The Plasmodium falciparum cation-transporting ATPase 4 (PfATP4) has been identified as a key target for several new classes of antimalarial drugs. acs.orgnih.gov PfATP4 is essential for maintaining low cytosolic sodium ion concentrations in the parasite. biorxiv.orgbiorxiv.org Inhibition of this pump leads to ionic dysregulation and parasite death. biorxiv.orgbiorxiv.org

Phenotypic screening has identified α-azacyclic acetamides as potent and fast-acting inhibitors of asexual blood-stage P. falciparum. biorxiv.org Resistance selection studies with these compounds have identified mutations in the pfatp4 gene, confirming it as the molecular target. biorxiv.orgbiorxiv.org Similarly, N-acetamide indoles have been identified as another class of antimalarials that target PfATP4. acs.orgnih.gov Optimization of this chemical series has led to the development of analogs with potent activity against the parasite. nih.gov

Biochemical Assays and Ligand-Target Identification

Extensive searches of scientific literature and bioactivity databases have revealed a notable absence of published research on the specific biochemical assays and ligand-target identification for the chemical compound this compound. While studies exist for structurally related aminopyridine and acetamide derivatives, which have been investigated for a variety of biological activities, this particular molecule has not been the subject of dedicated preclinical investigation in the public domain.

As a result, there is no available data to populate tables on its enzymatic inhibition, receptor binding affinities, or other biochemical assay results. Similarly, no ligand-target identification studies, such as affinity chromatography, yeast two-hybrid screening, or computational target prediction, have been reported for this compound.

The lack of information precludes any detailed discussion on its mechanism of action, potential molecular targets, or its broader pharmacological profile. The compound is commercially available from several chemical suppliers, suggesting its potential use as a building block in chemical synthesis. However, its intrinsic biological activities remain uncharacterized in published literature.

Further research, including high-throughput screening, biochemical assays against a panel of kinases or other enzymes, and target identification studies, would be necessary to elucidate the preclinical biological activity and mechanistic pharmacology of this compound.

Computational Chemistry and Molecular Modeling in N 2 Aminopyridin 4 Yl Acetamide Research

Quantum Chemical Calculations

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO)Frontier Molecular Orbital Theory (FMO) is a critical tool for predicting the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For N-(2-aminopyridin-4-yl)acetamide, this analysis would reveal the most likely sites for electrophilic and nucleophilic attack and provide insights into its potential interactions and reaction pathways.

Electron Density Distribution and Mulliken ChargesUnderstanding the distribution of electrons within a molecule is crucial for predicting its behavior. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. This provides a quantitative measure of the electron density distribution.

By calculating Mulliken charges for this compound, researchers could identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's electrostatic potential, which governs how it interacts with other molecules and biological targets.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of binding poses predicted by docking and explore the conformational landscape of the ligand.

For this compound, an MD simulation could be run on its complex with a target receptor. The simulation would reveal how the ligand's conformation changes within the binding site and whether the key interactions identified in docking are maintained over time. This analysis provides a more realistic and dynamic picture of the binding event, confirming the stability of the predicted binding mode and offering deeper insights into the thermodynamics of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applied to its parent scaffolds, such as 2-aminopyridine (B139424) and acetamide (B32628) derivatives, to guide drug design.

A typical QSAR study involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds.

For instance, QSAR studies on substituted 2-aminopyridine derivatives have been conducted to understand the structural requirements for their inhibitory activity against various enzymes. These studies often reveal that specific substitutions on the pyridine (B92270) ring can significantly influence the compound's binding affinity and efficacy. A hypothetical QSAR model for a series of this compound analogs might look like the equation below:

log(1/IC50) = β0 + β1(σ) + β2(logP) + β3(Es)

Where:

IC50 is the half-maximal inhibitory concentration.

σ represents the electronic effects of substituents.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

Es is a steric parameter.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis.

The predictive power of a QSAR model is assessed through various validation metrics, such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of prediction. A robust and validated QSAR model can be a valuable tool in the lead optimization phase of drug discovery.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Lig

Applications in Materials Science and Interdisciplinary Research

Utilization of N-(2-aminopyridin-4-yl)acetamide in Developing Novel Materials

While direct studies on the material applications of this compound are emerging, the broader class of aminopyridine and acetamide (B32628) derivatives has demonstrated significant potential in the creation of advanced materials. By analogy, this compound is a promising building block for materials with interesting optical, catalytic, and electronic properties.

The development of luminescent materials is a key area where ligands similar to this compound have been successfully employed. For instance, coordination polymers incorporating thioacetamide (B46855) and N,N'-donor ligands with copper(I) halides have been shown to exhibit strong red luminescence at room temperature in the solid state. rsc.org Some of these materials also display semiconductor or insulator properties, highlighting the role of the ligand in dictating the final electronic characteristics of the material. rsc.org Furthermore, lanthanide complexes with organic ligands are well-known for their near-infrared (NIR) luminescence. rsc.orgresearchgate.net Doping these complexes into polymer matrices like poly(methylmethacrylate) (B3431434) (PMMA) can enhance their luminescent lifetimes, quantum yields, and thermal stability. rsc.org

Another significant application lies in catalysis. Group-IV metal complexes stabilized by aminopyridinato ligands have been extensively researched as catalysts for olefin polymerization. researchgate.net These catalysts, often activated by methylaluminoxane (B55162) (MAO), can produce high-molecular-weight polymers. The design of the aminopyridinato ligand is crucial in optimizing the catalyst's activity and selectivity. researchgate.net Additionally, transition metal complexes of 4-aminopyridine (B3432731) have demonstrated catalytic activity in the degradation of organic dyes from wastewater, suggesting potential environmental applications. ekb.eg

The table below summarizes the properties and applications of materials developed from ligands analogous to this compound, illustrating the potential of this compound in materials science.

Material ClassLigand TypeMetal Ion(s)Key PropertiesPotential Application(s)
Coordination PolymersThioacetamide and 4,4'-bipyridineCopper(I)Strong red luminescence, semiconductor/insulator behaviorLight-emitting devices, sensors
Doped Polymersβ-diketoneNeodymium(III)Near-infrared luminescence, enhanced thermal stabilityOptical amplifiers, plastic lasers
Polymerization CatalystsAminopyridinatoTitanium(IV), Zirconium(IV), Hafnium(IV)High catalytic activity for olefin polymerizationPolymer synthesis
Catalytic Complexes4-aminopyridineNickel(II)Catalytic degradation of organic dyesWastewater treatment

Coordination Chemistry and Metal Complexation Studies with N-Acetamide Ligands

The field of coordination chemistry investigates the formation and properties of complexes between metal ions and ligands. N-acetamide ligands, including this compound, are of particular interest due to their versatile binding modes. The presence of the pyridine (B92270) nitrogen, the amino nitrogen, and the carbonyl oxygen allows for multiple coordination sites, leading to the formation of a diverse range of metal complexes with varying geometries and properties.

Studies on related aminopyridine and acetamide-containing ligands have provided valuable insights into their coordination behavior. For example, in many transition metal complexes with 4-aminopyridine, coordination occurs through the pyridine nitrogen atom. ekb.eg However, the amino group can also participate in coordination, leading to bidentate or bridging ligation. The infrared spectra of these complexes often show a shift in the C=N and C-N stretching frequencies of the pyridine ring upon coordination. ekb.eg

Research on pyrazole-acetamide ligands has shown that they can form stable mononuclear complexes with metals like cadmium(II), copper(II), and iron(II). nih.gov Similarly, Schiff base ligands derived from 4-aminopyridine have been shown to act as bidentate ligands, coordinating through the azomethine nitrogen and a phenolic oxygen. journalcps.com The resulting metal complexes can exhibit interesting biological activities, which are often enhanced compared to the free ligand. researchgate.net

The table below summarizes the coordination behavior of various N-acetamide and aminopyridine-related ligands with different metal ions, providing a basis for predicting the coordination chemistry of this compound.

Ligand TypeMetal Ion(s)Coordination ModeResulting Complex Geometry
4-aminopyridineMn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Monodentate (pyridine N)Varies (e.g., octahedral)
ThioacetamideCopper(I)Bridging and terminalPolymeric chains and dinuclear complexes
Pyrazole-acetamideCd(II), Cu(II), Fe(II)BidentateMononuclear complexes
4-aminopyridine Schiff baseCu(II), Ni(II), Co(II)Bidentate (azomethine N, phenolic O)Square planar or tetrahedral
N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamideCu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II)MultidentateOctahedral

The study of such coordination complexes is not only fundamental to understanding metal-ligand interactions but also crucial for the rational design of new materials and catalysts with specific functions.

Future Perspectives and Research Directions

Identification of Novel Biological Targets and Therapeutic Avenues

The structural motifs within N-(2-aminopyridin-4-yl)acetamide are present in numerous biologically active compounds, suggesting its potential as a versatile scaffold for drug discovery. Future research should systematically screen this compound against a variety of biological targets to uncover novel therapeutic applications.

Derivatives of aminopyridines and amides have demonstrated a wide range of pharmacological activities. For instance, N-(4-aminopyridin-2-yl)amide derivatives have been designed as potent inhibitors of B-Raf(V600E), a protein kinase implicated in certain cancers like melanoma. nih.gov One promising compound from this series, 4l, showed an IC50 value of 38 nM against B-Raf(V600E) and significant anti-proliferative activity in cancer cell lines. nih.gov Similarly, N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives have been identified as inhibitors of the sodium-calcium exchanger (NCX), a target for heart failure and ischemia-reperfusion injury. nih.gov Other acetamide-containing molecules have been investigated as inhibitors of hepatitis B virus (HBV) capsid assembly nih.gov, antimalarial agents targeting PfATP4 nih.gov, and as broad-spectrum anticancer agents. nih.govnih.gov

Given these precedents, future research could explore the potential of this compound in several therapeutic areas:

Oncology: Screening against panels of kinases, particularly those involved in cancer cell proliferation and survival, such as Raf kinases, could reveal potential antineoplastic activity. nih.gov Its efficacy could be tested against various cancer cell lines, including those resistant to current therapies. nih.gov

Infectious Diseases: The compound could be evaluated for its ability to inhibit the replication of viruses, such as HBV, by targeting capsid assembly or other viral processes. nih.gov Its potential as an antimalarial or antibacterial agent also warrants investigation. nih.govnih.gov

Cardiovascular Diseases: Based on the activity of related compounds, its potential to modulate ion channels like the NCX could be explored for applications in cardiovascular disorders. nih.gov

Table 1: Potential Therapeutic Targets for this compound Based on Analogue Activity

Therapeutic Area Potential Target Class Example from Analogue Citation
Oncology Protein Kinases (e.g., B-Raf) N-(4-aminopyridin-2-yl)amides nih.gov
Infectious Disease Viral Capsid Proteins (e.g., HBV) 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide nih.gov
Infectious Disease Ion Pumps (e.g., PfATP4) N-acetamide indoles nih.gov
Cardiovascular Disease Ion Exchangers (e.g., NCX) N-(2-aminopyridin-4-ylmethyl)nicotinamide nih.gov

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives is crucial for enabling thorough biological evaluation. While standard acylation reactions are likely applicable, future research should focus on developing more advanced, efficient, and scalable synthetic methodologies.

Conventional synthesis of similar acetamides often involves the reaction of an appropriate amine with acetic anhydride (B1165640) or an acid chloride. For example, N-(4-methyl-pyridin-2-yl)-acetamide can be synthesized by heating 2-Amino-4-methylpyridine in acetic anhydride. Another common approach is the coupling of a carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). qu.edu.qa More complex multi-step syntheses have also been employed for related structures, sometimes starting from precursors like indole (B1671886) 6-carboxylic acid to build the final acetamide (B32628) derivative. nih.gov

Future synthetic research could focus on:

Catalytic Methods: Exploring novel catalysts to improve yield, reduce reaction times, and minimize waste. This could include enzymatic catalysis or transition-metal-catalyzed C-N bond formation.

Flow Chemistry: Implementing continuous flow synthesis to enhance scalability, safety, and process control, which is particularly important for producing larger quantities required for extensive biological testing.

Green Chemistry: Developing synthetic routes that use more environmentally benign solvents and reagents, and which have higher atom economy. researchgate.net

Combinatorial Synthesis: Creating libraries of this compound analogues by varying the acyl group or substituting the pyridine (B92270) ring. This would facilitate comprehensive structure-activity relationship (SAR) studies. nih.gov

Table 2: Overview of Synthetic Methods for Structurally Related Amides

Method Reagents/Conditions Product Type Citation
Acylation Acetic anhydride, Triethylamine, THF N-(Pyrimidin-4-yl)acetamide
Acylation Acetic anhydride, 70°C N-(4-methyl-pyridin-2-yl)-acetamide
Carbodiimide Coupling DCC method 4-(N-Pht- or N-Tos-dipeptidyl) aminopyridines qu.edu.qa
Azide Method Dipeptide azide, 2-aminopyrimidine 2-(N-Tos-L-Val-L-Leu) aminopyrimidine qu.edu.qa
Multi-step Synthesis TCF, 1-methylimidazole, EDCI N-acetamide indole analogs nih.gov

Integration with Systems Biology and Omics Approaches

To fully understand the mechanism of action of this compound, its integration with systems biology and various "omics" technologies is essential. These approaches can provide a global view of the compound's effects on cellular networks, helping to identify its primary targets and off-target effects.

Proteomics, the large-scale study of proteins, is a powerful tool for target identification. nih.gov A common strategy involves chemical proteomics, where the compound could be immobilized on a solid support to "pull down" its binding partners from cell lysates. Alternatively, thermal proteome profiling or other methods that assess changes in protein stability or expression upon compound treatment could be employed. nih.gov For instance, evaluating changes in protein alkylation patterns using mass spectrometry can reveal reactive sites and potential targets. nih.govnih.gov

Future research should leverage a multi-omics approach:

Proteomics: To identify direct binding partners and observe changes in protein expression and post-translational modifications following treatment with the compound. nih.govnih.gov

Genomics/Transcriptomics: To analyze changes in gene expression (mRNA levels) to understand the downstream cellular pathways affected by the compound.

Metabolomics: To profile changes in small-molecule metabolites, providing insights into the compound's impact on cellular metabolism.

Computational Biology: To integrate the data from different omics platforms, build predictive models of the compound's activity, and perform molecular docking studies to hypothesize binding modes with potential targets. nih.govnih.gov

This integrated approach will not only help to elucidate the mechanism of action but also to identify potential biomarkers for efficacy or toxicity.

Exploration of this compound in Emerging Fields

Beyond its potential in medicine, the unique chemical structure of this compound makes it a candidate for exploration in various emerging scientific and technological fields.

Materials Science: The aminopyridine moiety is an excellent ligand for coordinating with metal ions. This property could be exploited to synthesize novel coordination polymers or metal-organic frameworks (MOFs). mdpi.com These materials could have applications in catalysis, gas storage, or as new types of sensors. The acetamide group can participate in hydrogen bonding, which could be used to direct the self-assembly of supramolecular structures.

Chemical Biology: this compound could serve as a parent compound for the development of chemical probes. By attaching fluorescent tags or reactive groups, researchers could create tool compounds to study biological processes in living cells with high spatial and temporal resolution. researchgate.net

Nanotechnology: The compound could be used to functionalize nanoparticles, imparting specific biological targeting capabilities or altering their physicochemical properties for applications in drug delivery or bioimaging.

The exploration of this compound in these non-traditional areas could lead to the discovery of novel properties and applications, highlighting the versatility of this chemical scaffold.

Q & A

Q. How to design SAR studies for this compound derivatives targeting kinase inhibition?

  • Framework :
  • Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 4-pyridinyl position.
  • Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Recommendations :
  • Use PPE (gloves, goggles) and work in a fume hood.
  • Follow GHS guidelines for irritant chemicals (Category 2) and dispose of waste via incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.